molecular formula C10H9BrO B8441337 4-(2-Bromophenyl)but-3-en-2-one

4-(2-Bromophenyl)but-3-en-2-one

Cat. No. B8441337
M. Wt: 225.08 g/mol
InChI Key: YEXZDFFGPWZWBU-UHFFFAOYSA-N
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Patent
US08592430B2

Procedure details

The title compound was prepared from 4-(2-bromo-phenyl)-but-3-en-2-one (1.2 g, 4.44 mmol), stage 1, following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=[CH:9][C:10](=[O:12])[CH3:11].C[O:14][C:15]1C=CC=C[C:16]=1C1CC(=O)CC(=O)C1>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:16][C:15](=[O:14])[CH2:11][C:10](=[O:12])[CH2:9]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C=CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CC(CC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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